molecular formula C3H4F3N3O B1654194 3-Azido-1,1,1-trifluoropropan-2-OL CAS No. 212758-85-5

3-Azido-1,1,1-trifluoropropan-2-OL

Cat. No.: B1654194
CAS No.: 212758-85-5
M. Wt: 155.08 g/mol
InChI Key: BCRPFCFZQSDCHZ-UHFFFAOYSA-N
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Description

3-Azido-1,1,1-trifluoropropan-2-OL , also known by its IUPAC name 3-(1-azepanyl)-1,1,1-trifluoro-2-propanol , is a chemical compound with the molecular formula C9H16F3NO . It falls under the category of azido alcohols and is characterized by the presence of an azide group (-N3) and a trifluoromethyl group (CF3) attached to a propan-2-ol backbone .


Molecular Structure Analysis

The molecular structure of this compound consists of a three-carbon backbone (propan-2-ol) with a trifluoromethyl group (CF3) and an azide group (-N3) attached. The trifluoromethyl group contributes to its lipophilicity, while the azide group offers potential for further chemical modifications .


Chemical Reactions Analysis

This compound can participate in various chemical reactions, including click chemistry , where the azide group reacts with alkynes to form triazoles. Additionally, it may undergo substitution reactions or serve as a precursor for other functionalized compounds .


Physical And Chemical Properties Analysis

  • Physical Form : this compound exists as a liquid .
  • Molecular Weight : Approximately 211.23 g/mol .
  • InChI Code : 1S/C9H16F3NO/c10-9(11,12)8(14)7-13-5-3-1-2-4-6-13/h8,14H,1-7H2 .

Scientific Research Applications

  • Synthesis of New Chemical Compounds : Rayo et al. (2010) described an efficient and environmentally friendly method for synthesizing 3-alkoxy-1,1,1-trifluoropropan-2-ols. This synthesis involves a ring-opening reaction of 1,1,1-trifluoro-2,3-epoxypropane with long-chain alcohols, useful in the preparation of trifluoromethyl ketones (Rayo et al., 2010).

  • Stereoselective Generation of Compounds : Shimizu et al. (2003) achieved the stereoselective generation of cis-2-lithio-3-CF3-oxirane through CF3-substituted β-oxido carbenoids. This process is significant in the synthesis of CF3-containing tri- and tetrasubstituted oxiranes and alkenes (Shimizu et al., 2003).

  • Conformational Properties Study : Zeng et al. (2011) investigated the conformational properties of Azido(difluoro)phosphane, F2PN3, which is a colorless gas that freezes to a glassy solid. This study provides insights into the behavior of such compounds under different conditions (Zeng et al., 2011).

  • Application in Peptide Synthesis : Tornøe et al. (2002) reported the use of a novel regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase, useful in peptide synthesis. This method is efficient and compatible with solid-phase peptide synthesis (Tornøe et al., 2002).

  • isotropy and the electronic structure of such complexes, which has implications in the field of magnetochemistry (Schweinfurth et al., 2015).
  • Diazo Transfer in Aldoses Synthesis : Vasella et al. (1991) demonstrated a high-yielding, simple procedure for the preparation of partially protected or unprotected 2-azido-2-deoxy-aldoses. This method involves diazo transfer from trifluoromethanesulfonyl azide to 2-amino-2-deoxy-glycoses (Vasella et al., 1991).

  • Fluorescent Imaging in Biological Studies : Zayas et al. (2015) explored the strain-promoted click chemistry of nucleosides and nucleotides with azido groups for efficient formation of fluorescent triazole products. These products are used for direct imaging in cancer cells, demonstrating potential for dynamic measuring and tracking in biomedical research (Zayas et al., 2015).

  • Magnetic Properties in Coordination Chemistry : Ribas et al. (1999) focused on polynuclear Ni II and Mn II azido bridging complexes, analyzing their structural and magnetic behavior. This research is significant in understanding the magneto-structural correlations in coordination chemistry (Ribas et al., 1999).

Mechanism of Action

The specific mechanism of action for 3-Azido-1,1,1-trifluoropropan-2-OL depends on its context and intended use. Researchers may explore its reactivity, biological activity, or potential applications in drug discovery or materials science. Further studies are needed to elucidate its precise mechanisms .

Safety and Hazards

  • Hazard Statements : May cause skin, eye, and respiratory irritation. Handle with care .
  • Precautionary Statements : Use appropriate protective measures (e.g., gloves, goggles) and work in a well-ventilated area .
  • MSDS : Detailed safety information can be found in the Material Safety Data Sheet (MSDS) .

Properties

IUPAC Name

3-azido-1,1,1-trifluoropropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4F3N3O/c4-3(5,6)2(10)1-8-9-7/h2,10H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCRPFCFZQSDCHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70446714
Record name 3-AZIDO-1,1,1-TRIFLUOROPROPAN-2-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70446714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212758-85-5
Record name 3-AZIDO-1,1,1-TRIFLUOROPROPAN-2-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70446714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 1,1,1-trifluoro-2,3-epoxypropane (2.0 g, 18 mmol) in 70% ethanol (20 mL) was added ammonium chloride (1.9 g, 36 mmol) followed by sodium azide (2.3 g, 36 mmol). The reaction mixture was stirred at room temperature. After 6 h, the reaction mixture was partitioned between water (100 mL) and diethyl ether (100 mL). The organic layer was washed with additional water (100 mL). The first aqueous layer was back-extracted with diethyl ether (100 mL). The combined organic layers were dried over magnesium sulfate, filtered and concentrated to give 3-azido-1,1,1-trifluoropropan-2-ol as a crude oil. 1H NMR (600 MHz, DMSO-D6) 4.14 (m, 1H); 3.58-3.49 (m, 2H); 2.58 (d, 1H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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